2,2-Dimethyl-1-hexanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

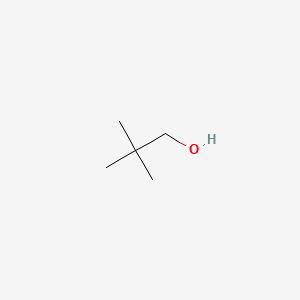

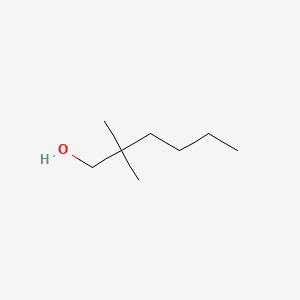

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethylhexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O/c1-4-5-6-8(2,3)7-9/h9H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSSDZVRLQDXOPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50178364 | |

| Record name | 1-Hexanol, 2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50178364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2370-13-0 | |

| Record name | 2,2-Dimethyl-1-hexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2370-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hexanol, 2,2-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002370130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hexanol, 2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50178364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,2-Dimethyl-1-hexanol CAS number and properties

An In-depth Technical Guide to 2,2-Dimethyl-1-hexanol

This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, safety information, and identifiers. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical Identity and Identifiers

This compound is a primary alcohol with a branched hydrocarbon chain. Its unique structure influences its physical and chemical properties.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 2370-13-0 |

| Molecular Formula | C8H18O |

| Molecular Weight | 130.23 g/mol |

| IUPAC Name | 2,2-dimethylhexan-1-ol |

| Synonyms | 2,2-dimethylhexan-1-ol, tert-Octanol, Neooctanol |

| InChI Key | GSSDZVRLQDXOPL-UHFFFAOYSA-N |

| Canonical SMILES | CCCCC(C)(C)CO |

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These properties are crucial for its application in various chemical processes.

Table 2: Physical Properties of this compound

| Property | Value |

| Boiling Point | 165.5 - 173 °C |

| Melting Point | -52 °C |

| Density | 0.822 - 0.827 g/mL |

| Refractive Index | 1.427 - 1.43 |

| Flash Point | 60.6 °C |

| Vapor Pressure | 0.624 mmHg at 25°C |

Table 3: Chemical and Computational Properties of this compound

| Property | Value |

| pKa | 15.23 ± 0.10 (Predicted) |

| LogP | 2.19510 |

| XLogP3 | 2.7 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 4 |

| Topological Polar Surface Area | 20.2 Ų |

| Complexity | 67 |

Solubility

This compound is expected to have moderate solubility in water due to the presence of a polar hydroxyl group capable of hydrogen bonding. However, the branched, nonpolar hydrocarbon chain increases its hydrophobic character, making it more soluble in organic solvents like ethanol (B145695) and hexane.

Experimental Protocols

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound was not found. However, based on the data for similar flammable liquid alcohols, general safety precautions should be followed. It is likely a flammable liquid and vapor.

General Handling Precautions:

-

Keep away from heat, sparks, open flames, and hot surfaces.

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves and eye protection.

-

Avoid breathing vapors or mist.

An In-depth Technical Guide to the Physicochemical Properties of 2,2-Dimethyl-1-hexanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethyl-1-hexanol, a branched-chain primary alcohol, serves as a valuable building block in organic synthesis and possesses potential applications in various fields, including the development of novel therapeutic agents and industrial chemicals. A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development. This guide provides a comprehensive overview of the key physical and chemical characteristics of this compound, supported by tabulated data and generalized experimental methodologies.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below. These values have been compiled from various chemical databases and supplier information.

Table 1: General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₁₈O | [1][2][3] |

| Molecular Weight | 130.23 g/mol | [1][3][4] |

| Appearance | Colorless liquid | [5] |

| Odor | Herbal, pungent | [6] |

| Density | 0.822 - 0.827 g/cm³ | [1][4][6] |

| Boiling Point | 165.5 - 173 °C | [1][2][4][6][7] |

| Melting Point | -52 °C | [1][2] |

| Flash Point | 60.6 °C | [1][2] |

| Refractive Index | 1.427 - 1.430 | [1][2][4][6][7] |

| Vapor Pressure | 0.624 mmHg at 25°C | [1][2] |

Table 2: Chemical and Computational Properties

| Property | Value | Reference |

| pKa | 15.23 ± 0.10 (Predicted) | [1][6] |

| LogP (Octanol-Water Partition Coefficient) | 2.2 - 2.7 | [1][2] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 4 | [1] |

| Polar Surface Area (PSA) | 20.23 Ų | [1] |

| Solubility | Slightly soluble in water; miscible with diethyl ether and ethanol.[8][9] The hydroxyl group allows for some water solubility, while the branched alkyl chain contributes to its solubility in organic solvents. |

Experimental Protocols

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common laboratory method for determining the boiling point is distillation.

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle or oil bath

-

Boiling chips

Procedure:

-

A sample of this compound is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.

-

The apparatus is assembled for simple distillation, with the thermometer bulb positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

The flask is gently heated.

-

The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature represents the boiling point.

Determination of Density

Density is the mass per unit volume of a substance.

Apparatus:

-

Pycnometer (a flask with a specific, accurately known volume)

-

Analytical balance

Procedure:

-

The empty pycnometer is weighed.

-

The pycnometer is filled with this compound and weighed again.

-

The temperature of the sample is recorded, as density is temperature-dependent.

-

The mass of the alcohol is determined by subtracting the mass of the empty pycnometer.

-

The density is calculated by dividing the mass of the alcohol by the known volume of the pycnometer.

Determination of Solubility in Water

This qualitative or semi-quantitative test assesses the miscibility of the alcohol with water.

Apparatus:

-

Test tubes

-

Pipettes

Procedure:

-

A small, measured volume of this compound is added to a test tube.

-

Water is added incrementally, and the mixture is shaken after each addition.

-

Observations are made to determine if the alcohol dissolves completely (miscible), forms a separate layer (immiscible), or dissolves to a limited extent (partially soluble). The formation of a cloudy mixture or distinct layers indicates low solubility.[10]

Chromic Acid Test for Primary Alcohols

This test distinguishes primary and secondary alcohols from tertiary alcohols based on their oxidation.

Apparatus:

-

Test tubes

-

Chromic acid solution (Jones reagent)

Procedure:

-

A few drops of this compound are dissolved in acetone in a test tube.

-

A few drops of the chromic acid reagent are added.

-

A positive test for a primary or secondary alcohol is indicated by a color change from the orange of Cr⁶⁺ to the green or blue-green of Cr³⁺.[10][11][12] As a primary alcohol, this compound would be expected to give a positive result.

Chemical Reactivity: Acid-Catalyzed Dehydration

A characteristic reaction of alcohols is dehydration to form alkenes, typically in the presence of a strong acid catalyst such as sulfuric acid. The acid-catalyzed dehydration of this compound can proceed via an E1 mechanism involving a carbocation intermediate, which can undergo rearrangement to form more stable alkenes.[13][14][15]

The following diagram illustrates the logical workflow of the acid-catalyzed dehydration of this compound, including a potential carbocation rearrangement.

Caption: Acid-catalyzed dehydration of this compound.

Conclusion

This technical guide has provided a detailed overview of the essential physicochemical properties of this compound. The tabulated data offers a quick reference for researchers, while the generalized experimental protocols provide insight into the methods used for characterization. The inclusion of a key chemical transformation highlights the reactivity of this compound. This information is intended to support the safe and effective use of this compound in scientific and industrial applications.

References

- 1. lookchem.com [lookchem.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | C8H18O | CID 16912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. chembk.com [chembk.com]

- 6. This compound CAS#: 2370-13-0 [chemicalbook.com]

- 7. This compound [stenutz.eu]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. 1-Hexanol - Wikipedia [en.wikipedia.org]

- 10. storage-cdn.labflow.com [storage-cdn.labflow.com]

- 11. scribd.com [scribd.com]

- 12. tsfx.edu.au [tsfx.edu.au]

- 13. Acid-catalyzed dehydration of this compound gave a number of iso.. [askfilo.com]

- 14. Acid-catalyzed dehydration of this compound gave a number of iso.. [askfilo.com]

- 15. homework.study.com [homework.study.com]

An In-depth Technical Guide to 2,2-Dimethyl-1-hexanol: Structural Formula, Isomerism, and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2-Dimethyl-1-hexanol, a branched-chain primary alcohol with the molecular formula C₈H₁₈O. The document details its structural formula, explores its diverse range of structural isomers, and presents a comparative analysis of their key physicochemical properties. Furthermore, this guide outlines detailed experimental protocols for the synthesis and spectroscopic analysis of this compound, serving as a valuable resource for researchers in organic synthesis, materials science, and drug development.

Introduction

This compound is a significant organic compound characterized by a hexane (B92381) backbone with two methyl groups and a hydroxyl group at the C1 and C2 positions, respectively. Its unique structural arrangement imparts specific chemical and physical properties that are of interest in various scientific and industrial applications. Understanding its isomerism is crucial as different structural arrangements of the C₈H₁₈O formula can lead to vastly different physical and chemical behaviors.

Structural Formula and Physicochemical Properties of this compound

The structural formula of this compound reveals a primary alcohol with a quaternary carbon atom at the second position of the hexane chain. This steric hindrance around the hydroxyl group influences its reactivity and physical properties.

IUPAC Name: 2,2-dimethylhexan-1-ol[1] Synonyms: Neooctanol, tert-Octyl alcohol[2][3] Molecular Formula: C₈H₁₈O[4] Molecular Weight: 130.23 g/mol [4] CAS Number: 2370-13-0[2]

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Boiling Point | 172 °C | [4] |

| Melting Point | -52 °C | [3] |

| Density | 0.827 g/mL | [4] |

| Refractive Index | 1.43 | [4] |

Below is a visual representation of the structural formula of this compound.

Isomers of this compound (C₈H₁₈O)

The molecular formula C₈H₁₈O gives rise to a multitude of structural isomers, which can be broadly classified into positional isomers and skeletal isomers. These isomers exhibit a wide range of physical properties, primarily due to differences in chain branching and the position of the hydroxyl group, which affect intermolecular forces such as hydrogen bonding and van der Waals interactions.

The following diagram illustrates the logical relationship between this compound and its various classes of isomers.

Comparative Data of Selected C₈H₁₈O Structural Isomers

The table below summarizes the physicochemical properties of this compound and a selection of its structural isomers for comparative analysis.

| IUPAC Name | CAS Number | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) |

| Primary Alcohols | ||||

| 1-Octanol | 111-87-5 | 195 | -16 | 0.824 |

| 2-Ethyl-1-hexanol | 104-76-7 | 184 | -76 | 0.833 |

| This compound | 2370-13-0 | 172 | -52 | 0.827 |

| 3,5-Dimethyl-1-hexanol | 13501-73-0 | 178-180 | - | - |

| Secondary Alcohols | ||||

| 2-Octanol | 123-96-6 | 179 | -38 | 0.819 |

| 3-Octanol | 589-98-0 | 175-177 | - | 0.821 |

| 2-Methyl-3-heptanol | 18720-62-2 | 164-165 | - | 0.823 |

| 4-Methyl-3-heptanol | 14979-39-6 | 163-164 | - | 0.822 |

| Tertiary Alcohols | ||||

| 2-Methyl-2-heptanol | 625-25-2 | 162 | - | 0.816 |

| 3-Methyl-3-heptanol | 77-74-7 | 163-164 | - | 0.829 |

| 3,4-Dimethyl-3-hexanol | 19550-08-4 | 158-160 | - | 0.839 |

Experimental Protocols

This section provides detailed methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound via Reduction of 2,2-Dimethylhexanal (B1618898)

This protocol describes a general procedure for the reduction of an aldehyde to a primary alcohol using sodium borohydride (B1222165).

Workflow for the Synthesis of this compound

Materials:

-

2,2-Dimethylhexanal

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,2-dimethylhexanal in methanol under a nitrogen atmosphere.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add sodium borohydride in small portions to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture in an ice bath and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the solution.

-

Remove the methanol under reduced pressure.

-

Transfer the aqueous residue to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by fractional distillation under reduced pressure.

Spectroscopic Analysis

Sample Preparation: A thin film of the neat liquid sample is prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Data Acquisition:

-

A background spectrum of the empty salt plates is recorded.

-

The sample is placed in the IR beam path, and the sample spectrum is acquired.

-

The typical spectral range is 4000-400 cm⁻¹.

-

The instrument's software automatically subtracts the background from the sample spectrum.

Expected Absorptions for this compound:

-

O-H stretch: A strong, broad absorption in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.

-

C-H stretch: Strong absorptions in the 2850-3000 cm⁻¹ region correspond to the stretching vibrations of the C-H bonds in the alkyl chain.

-

C-O stretch: A strong absorption in the 1000-1100 cm⁻¹ region is indicative of the C-O single bond in a primary alcohol.

Sample Preparation:

-

Dissolve approximately 10-20 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher for ¹H NMR).

Data Acquisition:

-

Acquire both ¹H and ¹³C NMR spectra.

-

Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.

Expected ¹H NMR Signals for this compound:

-

A singlet corresponding to the two methyl groups at the C2 position.

-

A singlet for the two protons of the CH₂OH group.

-

Multiplets for the protons of the butyl chain.

-

A broad singlet for the hydroxyl proton, which may exchange with residual water in the solvent.

Expected ¹³C NMR Signals for this compound:

-

A signal for the quaternary carbon at C2.

-

A signal for the carbon of the CH₂OH group.

-

Signals for the two equivalent methyl carbons at C2.

-

Signals for the four distinct carbons of the butyl chain.

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or hexane.

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

GC Conditions (Typical):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) to ensure elution of the compound.

MS Conditions (Typical):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Ion Source Temperature: 230 °C.

Data Analysis:

-

The retention time from the gas chromatogram provides information for separating isomers.

-

The mass spectrum will show the molecular ion peak (M⁺) at m/z 130 and characteristic fragmentation patterns that can be used to confirm the structure. For primary alcohols, a prominent peak at m/z 31 ([CH₂OH]⁺) is often observed.

Conclusion

This technical guide has provided a detailed examination of this compound, including its structural characteristics, a comparative analysis of its isomers, and comprehensive experimental protocols for its synthesis and analysis. The provided data and methodologies are intended to be a valuable resource for professionals in chemistry and related fields, facilitating further research and application of this versatile class of compounds. The systematic presentation of isomer properties highlights the profound impact of molecular structure on physicochemical characteristics, a fundamental concept in chemical science.

References

Spectroscopic Profile of 2,2-Dimethyl-1-hexanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,2-Dimethyl-1-hexanol (CAS No: 2370-13-0), a saturated fatty alcohol. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The following sections present the key spectroscopic data for this compound in a structured format to facilitate analysis and comparison.

¹H Nuclear Magnetic Resonance (NMR) Data

¹H NMR spectroscopy provides detailed information about the hydrogen atom environments in a molecule. The spectrum of this compound is characterized by distinct signals corresponding to the different proton groups.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.3 | s | 2H | -CH₂OH |

| ~1.5 | m | 1H | -OH |

| ~1.2-1.4 | m | 6H | -CH₂-CH₂-CH₂- |

| ~0.9 | s | 6H | -C(CH₃)₂- |

| ~0.85 | t | 3H | -CH₂-CH₃ |

Note: Predicted data based on typical chemical shifts for similar structures. Precise chemical shifts and coupling constants may vary depending on the solvent and experimental conditions.

¹³C Nuclear Magnetic Resonance (NMR) Data

¹³C NMR spectroscopy identifies the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~70.5 | -CH₂OH |

| ~35.5 | -C(CH₃)₂- |

| ~38.0 | -C(CH₃)₂-C H₂- |

| ~26.0 | -CH₂-C H₂-CH₂- |

| ~23.5 | -CH₂-C H₂-CH₃ |

| ~23.0 | -C(CH₃)₂- |

| ~14.0 | -CH₃ |

Note: Predicted data based on typical chemical shifts for similar structures.

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorptions for the hydroxyl and alkyl groups.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3330 | Strong, Broad | O-H Stretch |

| ~2955 | Strong | C-H Stretch (sp³) |

| ~2870 | Strong | C-H Stretch (sp³) |

| ~1465 | Medium | C-H Bend |

| ~1040 | Strong | C-O Stretch |

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.[2]

| m/z | Relative Abundance (%) | Assignment |

| 130 | <5 | [M]⁺ (Molecular Ion) |

| 99 | ~20 | [M - CH₂OH]⁺ |

| 71 | ~40 | [M - C₄H₉]⁺ |

| 57 | 100 | [C₄H₉]⁺ (Base Peak) |

| 43 | ~80 | [C₃H₇]⁺ |

| 41 | ~60 | [C₃H₅]⁺ |

| 29 | ~50 | [C₂H₅]⁺ |

Experimental Protocols

The following sections outline the generalized methodologies for acquiring the spectroscopic data presented in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.

-

¹H NMR Acquisition: A standard one-pulse sequence is utilized to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all expected proton resonances.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically employed to obtain the ¹³C NMR spectrum, resulting in singlets for each unique carbon atom. A larger number of scans is generally required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid at room temperature, the IR spectrum is typically recorded using a neat (undiluted) sample. A thin film of the liquid is prepared between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the spectrum.

-

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the infrared beam path, and the sample spectrum is acquired. The instrument's software automatically subtracts the background spectrum to produce the final transmittance or absorbance spectrum. The typical spectral range is 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatography (GC) system, which separates the compound from any potential impurities.

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in a technique known as electron ionization (EI). This leads to the formation of a positively charged molecular ion and various fragment ions.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer, such as a quadrupole or time-of-flight analyzer.

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z value.

Visualizations

The following diagrams illustrate the molecular structure and a generalized workflow for spectroscopic analysis.

Figure 1. A generalized workflow for the spectroscopic analysis of an organic compound.

Figure 2. The molecular structure of this compound and its primary fragmentation pathways in mass spectrometry.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2,2-Dimethyl-1-hexanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of 2,2-Dimethyl-1-hexanol. Due to the limited availability of experimentally derived public data, this report utilizes high-quality predicted spectral data to facilitate structural elucidation and characterization. The methodologies for acquiring NMR spectra are also detailed, providing a comprehensive resource for researchers.

Data Presentation: Predicted NMR Spectral Data

The predicted ¹H and ¹³C NMR data for this compound are summarized in the tables below. These predictions were generated using advanced algorithms that provide reliable estimations of chemical shifts, multiplicities, and coupling constants.

Table 1: Predicted ¹H NMR Data for this compound

| Atom Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H1 | 3.29 | Singlet | 2H | - |

| H3 | 1.25 | Triplet | 2H | 7.5 |

| H4 | 1.30 | Multiplet | 2H | - |

| H5 | 1.28 | Multiplet | 2H | - |

| H6 | 0.88 | Triplet | 3H | 7.0 |

| H7 | 0.86 | Singlet | 6H | - |

| OH | Variable | Singlet (broad) | 1H | - |

Table 2: Predicted ¹³C NMR Data for this compound

| Atom Assignment | Chemical Shift (δ, ppm) |

| C1 | 71.3 |

| C2 | 36.4 |

| C3 | 35.8 |

| C4 | 26.2 |

| C5 | 23.5 |

| C6 | 14.2 |

| C7 | 23.8 |

Disclaimer: The NMR data presented in this document is predicted and should be used as a reference. Experimental verification is recommended for precise structural analysis.

Experimental Protocols

The following section outlines a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule like this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. Other options include acetone-d₆, and dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Internal Standard (Optional but Recommended): Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution. TMS provides a reference signal at 0 ppm.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube. Ensure the sample height in the tube is adequate for the spectrometer's detector (typically around 4-5 cm).

-

Capping: Cap the NMR tube securely.

NMR Spectrometer Setup and Data Acquisition

The following are general parameters for a modern NMR spectrometer (e.g., 300-600 MHz). Instrument-specific parameters may need to be optimized.

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans (NS): Typically 8 to 16 scans are sufficient for a sample of this concentration.

-

Receiver Gain (RG): Adjust automatically or manually to avoid signal clipping.

-

Acquisition Time (AQ): Typically 2-4 seconds.

-

Relaxation Delay (D1): 1-5 seconds. A longer delay ensures full relaxation of protons for accurate integration.

-

Spectral Width (SW): A range of -2 to 12 ppm is generally sufficient for most organic molecules.

-

Temperature: Room temperature (e.g., 298 K).

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required, typically ranging from 128 to 1024 or more, depending on the sample concentration and desired signal-to-noise ratio.

-

Receiver Gain (RG): Adjust automatically or manually.

-

Acquisition Time (AQ): Typically 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds.

-

Spectral Width (SW): A range of 0 to 220 ppm is standard for most organic compounds.

-

Temperature: Room temperature (e.g., 298 K).

Data Processing

-

Fourier Transformation (FT): Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the internal standard (TMS) to 0 ppm or referencing to the residual solvent peak.

-

Integration (¹H NMR): Integrate the area under each peak to determine the relative number of protons.

-

Peak Picking: Identify and list the chemical shifts of all significant peaks.

Mandatory Visualization

The following diagrams illustrate the molecular structure and the logical relationships for NMR analysis of this compound.

Mass Spectrometry Fragmentation of 2,2-Dimethyl-1-hexanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 2,2-dimethyl-1-hexanol. The information contained herein is intended to serve as a comprehensive resource for the identification, characterization, and quality control of this compound in research and development settings.

Mass Spectrometry Data

The mass spectrum of this compound (C₈H₁₈O, Molecular Weight: 130.23 g/mol ) is characterized by the absence of a prominent molecular ion peak, a common feature for primary alcohols, and a series of distinct fragment ions resulting from predictable cleavage pathways.[1] The quantitative data for the most significant ions are summarized in Table 1.

Table 1: Key Mass Spectrometry Data for this compound

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Ion |

| 43 | 100 | [C₃H₇]⁺ |

| 57 | 85 | [C₄H₉]⁺ |

| 56 | 80 | [C₄H₈]⁺ |

| 71 | 75 | [C₅H₁₁]⁺ |

| 41 | 70 | [C₃H₅]⁺ |

| 85 | 50 | [C₆H₁₃]⁺ |

| 99 | 10 | [M - CH₂OH]⁺ |

| 112 | 5 | [M - H₂O]⁺ |

Data extracted and interpreted from the NIST Mass Spectrometry Data Center.[2]

Fragmentation Pathways

The fragmentation of this compound under electron ionization primarily proceeds through two major pathways characteristic of alcohols: alpha (α) cleavage and dehydration (loss of water).[3]

Alpha (α) Cleavage

Alpha cleavage involves the breaking of the C-C bond adjacent to the oxygen atom. For this compound, this results in the loss of the butyl group, leading to the formation of a resonance-stabilized oxonium ion. However, the most prominent fragmentation pathway is the cleavage of the bond between the quaternary carbon and the rest of the alkyl chain, leading to the formation of various alkyl cations.

Dehydration

Alcohols readily undergo the elimination of a water molecule (18 amu), which can be observed in the mass spectrum as an [M-18]⁺ peak.[3] In the case of this compound, a small peak at m/z 112 corresponds to the loss of water.

The logical flow of the primary fragmentation pathways is depicted in the following diagram.

References

An In-Depth Technical Guide to the Infrared Spectroscopy of 2,2-Dimethyl-1-hexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 2,2-Dimethyl-1-hexanol. The information contained herein is intended to assist in substance identification, characterization, and quality control for research and development purposes. This document details the characteristic vibrational modes of this compound, presents a summary of its spectral data, outlines a detailed experimental protocol for obtaining its infrared spectrum, and provides a visual representation of the analytical workflow.

Molecular Structure and Vibrational Spectroscopy

This compound is a primary alcohol with the chemical formula C₈H₁₈O.[1][2] Its structure features a hydroxyl (-OH) group attached to a carbon chain with a quaternary carbon atom, resulting in significant steric hindrance around the alcohol functional group. This unique structural arrangement influences its characteristic infrared absorption frequencies.

Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of a molecule. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies that correspond to the vibrations of its chemical bonds, such as stretching and bending. The resulting infrared spectrum provides a molecular "fingerprint," allowing for the identification of functional groups and the elucidation of molecular structure.

Infrared Spectrum Analysis of this compound

The infrared spectrum of this compound is characterized by the presence of distinct absorption bands corresponding to its primary functional groups: the hydroxyl (-OH) group and the alkyl (C-H) framework.

Data Presentation

The following table summarizes the principal infrared absorption bands for this compound. The peak positions are based on the analysis of available spectral data and knowledge of characteristic group frequencies.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3340 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| ~2955 | Strong | C-H asymmetric stretch (sp³) |

| ~2870 | Strong | C-H symmetric stretch (sp³) |

| ~1465 | Medium | C-H bend (methylene and methyl) |

| ~1365 | Medium | C-H bend (gem-dimethyl) |

| ~1040 | Strong | C-O stretch (primary alcohol) |

Interpretation of Key Spectral Features

-

O-H Stretching: A prominent, broad absorption band is observed in the region of 3340 cm⁻¹. This is characteristic of the stretching vibration of a hydrogen-bonded hydroxyl group, a typical feature for liquid-phase alcohol spectra. The broadness of the peak is a result of the various hydrogen-bonding interactions present in the sample.

-

C-H Stretching: Strong absorption bands are present in the 2870-2955 cm⁻¹ region, which are attributed to the symmetric and asymmetric stretching vibrations of the sp³-hybridized C-H bonds within the hexyl chain and methyl groups.

-

C-H Bending: In the fingerprint region, a medium-intensity band around 1465 cm⁻¹ corresponds to the bending vibrations of the C-H bonds in the methylene (B1212753) (-CH₂-) and methyl (-CH₃) groups. The characteristic bending vibration for the gem-dimethyl group (two methyl groups attached to the same carbon) is observed around 1365 cm⁻¹.

-

C-O Stretching: A strong absorption band at approximately 1040 cm⁻¹ is assigned to the stretching vibration of the C-O bond of the primary alcohol. This is a key diagnostic peak for identifying the alcohol functional group.

Experimental Protocol: Acquiring the FTIR Spectrum

The following protocol outlines a standard procedure for obtaining the infrared spectrum of a liquid sample like this compound using a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

4.1. Instrumentation and Materials

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)

-

This compound sample

-

Dropper or pipette

-

Solvent for cleaning (e.g., isopropanol (B130326) or ethanol)

-

Lint-free wipes

4.2. Experimental Procedure

-

Instrument Preparation: Ensure the FTIR spectrometer and the ATR accessory are clean and functioning correctly.

-

Background Spectrum Acquisition:

-

With the ATR crystal clean and free of any sample, a background spectrum is recorded.

-

This spectrum measures the absorbance of the ambient atmosphere (water vapor and carbon dioxide) and the ATR crystal itself.

-

The instrument's software will automatically subtract this background from the sample spectrum.

-

-

Sample Application:

-

Place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

-

-

Spectrum Acquisition:

-

Initiate the sample scan using the instrument's software.

-

Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

The spectral data is collected over a standard range, typically 4000 cm⁻¹ to 400 cm⁻¹.

-

-

Data Processing:

-

The resulting spectrum is displayed as absorbance or transmittance versus wavenumber (cm⁻¹).

-

Perform any necessary data processing, such as baseline correction or smoothing, as required.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with a suitable solvent and a lint-free wipe to remove all traces of the sample.

-

Visualizing the Workflow

The following diagrams illustrate the logical flow of the infrared spectroscopy analysis.

Caption: Experimental workflow for FTIR analysis.

Caption: Logical relationship in IR spectroscopy.

References

Theoretical Properties and Molecular Modeling of 2,2-Dimethyl-1-hexanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethyl-1-hexanol is a primary alcohol with a unique sterically hindered structure due to the gem-dimethyl group at the C2 position. This structural feature significantly influences its physicochemical properties and reactivity. This technical guide provides a comprehensive overview of the theoretical properties of this compound, delves into molecular modeling approaches for its study, and outlines relevant experimental protocols. The information presented herein is intended to be a valuable resource for researchers in chemistry, materials science, and drug development who may be interested in this molecule's potential applications as a solvent, a synthetic intermediate, or a fragment in medicinal chemistry.

Physicochemical and Spectroscopic Properties

The theoretical and experimentally determined properties of this compound are summarized in the tables below. These data are crucial for predicting its behavior in various systems and for its identification and characterization.

General and Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₈O | [1][2][3][4] |

| Molecular Weight | 130.23 g/mol | [1][2][3] |

| CAS Number | 2370-13-0 | [1][2][3][4] |

| IUPAC Name | 2,2-dimethylhexan-1-ol | [2] |

| Canonical SMILES | CCCCC(C)(C)CO | [1][3] |

| Boiling Point | 172-173 °C | [1][4][5] |

| Density | 0.827 g/mL | [1] |

| Refractive Index | 1.43 | [1] |

| Flash Point | 60.6 °C | [3][6] |

| Melting Point | -52 °C | [3][6] |

| Vapor Pressure | 0.624 mmHg at 25°C | [3][6] |

| pKa (Predicted) | 15.23 ± 0.10 | [3][5] |

| LogP (Octanol-Water Partition Coefficient) | 2.19510 | [3][6] |

Computed Molecular Descriptors

| Descriptor | Value | Source |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 1 | [3] |

| Rotatable Bond Count | 4 | [3] |

| Exact Mass | 130.135765193 Da | [2][3] |

| Heavy Atom Count | 9 | [3] |

| Complexity | 67 | [3] |

Molecular Modeling of this compound

Proposed Computational Workflow

The following diagram illustrates a logical workflow for the molecular modeling of this compound.

Conformational Analysis

A key aspect of modeling this compound is to determine its preferred three-dimensional structures (conformers). The rotation around the C-C and C-O bonds will lead to various conformers with different energies. A conformational search, typically performed using molecular mechanics force fields, can identify the low-energy conformers. Subsequent geometry optimization of these conformers using more accurate quantum chemical methods, such as Density Functional Theory (DFT), would provide precise geometries and relative energies.

Quantum Chemical Calculations

Quantum chemical calculations can provide deep insights into the electronic structure and properties of this compound.

-

Geometry Optimization: This procedure finds the minimum energy structure of the molecule.

-

Frequency Calculations: These calculations are performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface (no imaginary frequencies) and to predict the vibrational (IR) spectrum.

-

Electronic Properties: From the optimized wavefunction, one can calculate various electronic properties, such as the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential (ESP) mapped onto the electron density surface. These properties are crucial for understanding the molecule's reactivity.

Chemical Reactions and Reactivity

Acid-Catalyzed Dehydration

A notable reaction of this compound is its acid-catalyzed dehydration, which leads to a mixture of isomeric alkenes. The reaction proceeds via an E1 mechanism involving a carbocation intermediate that can undergo rearrangement.

The following diagram illustrates the mechanism for the formation of the major product, 2-methyl-2-heptene.

Experimental Protocols

The following sections provide generalized experimental protocols for the synthesis and spectroscopic characterization of this compound.

Synthesis Protocol

A potential synthesis route for this compound is the reduction of 2,2-dimethylhexanenitrile. A general procedure for the reduction of a nitrile to a primary amine followed by conversion to an alcohol is outlined below. A more direct reduction of a corresponding ester or carboxylic acid is also a common method for synthesizing primary alcohols.

Materials:

-

2,2-dimethylhexanoic acid or its methyl ester

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Sulfuric acid (dilute)

-

Sodium sulfate (B86663) (anhydrous)

-

Standard laboratory glassware for organic synthesis under inert atmosphere

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, a suspension of lithium aluminum hydride in anhydrous diethyl ether is prepared under a nitrogen atmosphere.

-

A solution of 2,2-dimethylhexanoic acid methyl ester in anhydrous diethyl ether is added dropwise to the stirred suspension at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is stirred at room temperature for several hours or gently heated to reflux to ensure the completion of the reaction.

-

The reaction is cautiously quenched by the slow, dropwise addition of water, followed by a sodium hydroxide (B78521) solution, and then more water.

-

The resulting precipitate is filtered off, and the organic layer is separated.

-

The ethereal solution is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed by rotary evaporation.

-

The crude this compound is then purified by fractional distillation under reduced pressure.

Spectroscopic Characterization Protocols

Objective: To obtain the infrared spectrum of this compound for functional group identification.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation:

-

As this compound is a liquid at room temperature, a neat sample can be used.

-

Place a small drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

Data Acquisition:

-

Record a background spectrum of the clean salt plates.

-

Place the sample in the spectrometer's sample compartment.

-

Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

-

The typical spectral range is 4000-400 cm⁻¹.

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Instrumentation: A high-resolution Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 300 MHz or higher).

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a small vial.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to optimize its homogeneity.

-

Acquire the ¹H NMR spectrum.

-

Acquire the ¹³C NMR spectrum. This will likely require a larger number of scans than the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.

-

Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction to obtain the final spectra.

Conclusion

This technical guide has provided a detailed overview of the theoretical properties, molecular modeling strategies, and experimental protocols related to this compound. The compiled data and methodologies offer a solid foundation for researchers and professionals who wish to work with or study this molecule. The unique steric hindrance provided by the gem-dimethyl group makes it an interesting subject for further investigation, particularly in the areas of reaction kinetics, solvent effects, and as a building block in organic synthesis.

References

Synonyms and alternative names for 2,2-Dimethyl-1-hexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2-Dimethyl-1-hexanol, including its nomenclature, physicochemical properties, and representative experimental protocols for its synthesis, purification, and analysis.

Synonyms and Alternative Names

This compound is known by several names in scientific literature and chemical databases. Proper identification is crucial for accurate research and sourcing.

Table 1: Synonyms and Identifiers for this compound

| Type | Identifier | Source |

| IUPAC Name | 2,2-dimethylhexan-1-ol | [1][2] |

| CAS Number | 2370-13-0 | [3][4][5][6] |

| Alternative Names | 2,2-Dimethylhexanol | [2][4][5][6] |

| tert-Octyl alcohol | [2][4][5][6] | |

| Neooctanol | [2][4][5][6] | |

| 1-HEXANOL, 2,2-DIMETHYL- | [1][2][4] | |

| Beilstein Registry Number | 1732737 | [2][4] |

| DSSTox Substance ID | DTXSID50178364 | [1][2][4] |

| Nikkaji Number | J59.814C | [2][4] |

| PubChem CID | 16912 | [2] |

| InChI | InChI=1S/C8H18O/c1-4-5-6-8(2,3)7-9/h9H,4-7H2,1-3H3 | [1][6] |

| InChIKey | GSSDZVRLQDXOPL-UHFFFAOYSA-N | [1][6] |

| SMILES | CCCCC(C)(C)CO | [2][3][4] |

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound.

Table 2: Physicochemical Data for this compound

| Property | Value | Unit | Source(s) |

| Molecular Formula | C8H18O | - | [4][5][6] |

| Molecular Weight | 130.23 | g/mol | [1][4][5] |

| Boiling Point | 172 - 173 | °C | [3][6] |

| Melting Point | -52 | °C | [4] |

| Density | 0.823 - 0.827 | g/mL | [3][4] |

| Refractive Index | 1.428 - 1.43 | - | [3][4] |

| Flash Point | 60.6 | °C | [4] |

| Vapor Pressure | 0.624 | mmHg at 25°C | [4] |

| XLogP3 | 2.7 | - | [1][4] |

| Hydrogen Bond Donor Count | 1 | - | [4] |

| Hydrogen Bond Acceptor Count | 1 | - | [4] |

Experimental Protocols

Detailed experimental procedures are essential for the replication of scientific findings. This section outlines protocols for the synthesis, purification, and analysis of this compound and related compounds.

Synthesis of this compound

A documented synthesis route for 2,2-dimethyl-1-pentanol (a close analog) involves the reduction of the corresponding carboxylic acid, 2,2-dimethylpentanoic acid, using lithium aluminum hydride.[7] This method is applicable for the synthesis of this compound from 2,2-dimethylhexanoic acid. The precursor acid can be prepared via a Grignard reaction.

Representative Protocol: Grignard Synthesis of 2-Methyl-2-hexanol

-

Preparation of the Grignard Reagent (n-Butylmagnesium Bromide):

-

All glassware (a two-neck round-bottom flask, condenser, and dropping funnel) must be thoroughly dried.

-

In the reaction flask, place 0.800 g of magnesium turnings.[4]

-

Prepare a solution of 4.567 g of 1-bromobutane (B133212) in 17.0 mL of anhydrous diethyl ether and add it to the dropping funnel.[4]

-

To initiate the reaction, add a small portion of the 1-bromobutane solution to the magnesium turnings and gently warm the flask.[4]

-

Once the reaction begins (indicated by bubbling), add the remaining 1-bromobutane solution dropwise to maintain a steady reflux.[4]

-

-

Reaction with Acetone (B3395972):

-

Cool the flask containing the freshly prepared Grignard reagent in an ice bath.[4]

-

Slowly add a solution of 1.933 g of anhydrous acetone in diethyl ether from the dropping funnel to the stirred Grignard reagent.[4]

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 30 minutes.[4]

-

-

Work-up and Isolation:

-

Prepare a solution of 25% aqueous ammonium (B1175870) chloride.[4]

-

Slowly pour the reaction mixture into a beaker containing the ammonium chloride solution and crushed ice, while stirring vigorously.[4]

-

Transfer the entire mixture to a separatory funnel. The ether layer, containing the product, should be separated.[3]

-

Wash the organic layer sequentially with dilute hydrochloric acid and water.[8]

-

Dry the ether layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether by distillation.[8]

-

The crude product is then purified by fractional distillation.[3]

-

Purification by Fractional Distillation

Fractional distillation is a standard method for purifying liquid compounds with different boiling points.

-

Apparatus Setup:

-

Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a distillation head with a thermometer, and a receiving flask.

-

Ensure all joints are securely clamped and the apparatus is placed in a fume hood.

-

-

Distillation Procedure:

-

Place the crude this compound into the distillation flask along with boiling chips.

-

Heat the flask gently using a heating mantle.

-

As the mixture boils, the vapor will rise through the fractionating column. The temperature at the distillation head should be monitored closely.

-

Discard any initial distillate that comes over at a lower temperature (likely residual solvent).

-

Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (172-173 °C).[3][6]

-

Stop the distillation before the flask runs dry.

-

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for separating and identifying volatile organic compounds.

-

Sample Preparation:

-

Prepare a dilute solution of the purified this compound in a volatile organic solvent such as dichloromethane (B109758) or hexane.

-

-

Instrumentation and Conditions (Typical):

-

Gas Chromatograph (GC):

-

Injector: Split/splitless injector, typically operated at 250 °C.

-

Column: A polar capillary column (e.g., DB-WAX) is suitable for analyzing alcohols.[9]

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 220 °C).

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-400.

-

-

-

Data Analysis:

-

The retention time of the peak in the gas chromatogram provides information about the compound's identity.

-

The mass spectrum of the peak is compared to a spectral library (e.g., NIST) for positive identification. The fragmentation pattern will be characteristic of this compound.

-

Visualizations

Chemical Structure

The following diagram illustrates the molecular structure of this compound.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. Khan Academy [khanacademy.org]

- 3. prepchem.com [prepchem.com]

- 4. Lu Le Laboratory: Synthesis of 2-Methyl-2-Hexanol-The Grignard Reaction-Lu Le Laboratory [lulelaboratory.blogspot.com]

- 5. lookchem.com [lookchem.com]

- 6. 1-Hexanol, 2,2-dimethyl- [webbook.nist.gov]

- 7. uh-ir.tdl.org [uh-ir.tdl.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. 2,2-Dimethylhexanoic Acid | C8H16O2 | CID 163217 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of 2,2-Dimethyl-1-hexanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and synthesis history of 2,2-dimethyl-1-hexanol, a sterically hindered primary alcohol. While details of its initial discovery and natural occurrence remain elusive in readily available literature, its synthesis has been approached through several established organic chemistry methodologies. This document details the theoretical basis and experimental protocols for three primary synthetic routes: the Grignard reaction, hydroboration-oxidation of the corresponding alkene, and the reduction of 2,2-dimethylhexanoic acid or its derivatives. Quantitative data from analogous reactions are presented to provide expected yields and conditions. Diagrams of reaction pathways and experimental workflows are included to facilitate understanding and application in a laboratory setting.

Introduction

This compound, also known by synonyms such as tert-octyl alcohol and neooctanol, is a primary alcohol characterized by a quaternary carbon atom adjacent to the hydroxyl-bearing carbon. This neopentyl-like structure imparts significant steric hindrance, influencing its physical properties and reactivity. While its specific applications in drug development are not widely documented, its structural motif is of interest in medicinal chemistry for the design of molecules with tailored metabolic stability and receptor binding profiles. The historical context for the synthesis of such sterically hindered alcohols dates back to at least 1891 with the preparation of neopentyl alcohol, highlighting a long-standing interest in the synthesis of these unique structures.

Table 1: Physicochemical Properties of this compound [1][2][3]

| Property | Value |

| CAS Number | 2370-13-0 |

| Molecular Formula | C8H18O |

| Molecular Weight | 130.23 g/mol |

| Boiling Point | 165.5 - 173 °C |

| Density | 0.822 - 0.827 g/mL |

| Refractive Index | 1.427 - 1.43 |

| Melting Point | -52 °C |

| Flash Point | 60.6 °C |

Discovery and Natural Occurrence

A thorough review of scientific literature did not yield a definitive publication detailing the initial discovery or isolation of this compound. Similarly, there is no readily available information on its natural occurrence in plants, animals, or microorganisms. Its existence is primarily documented through chemical databases and suppliers, suggesting it is a compound predominantly accessed via synthetic routes.

Synthesis Methodologies

The synthesis of this compound can be achieved through several fundamental organic reactions. The most common and practical approaches involve the formation of the carbon skeleton followed by the introduction or modification of the hydroxyl group. This guide focuses on three principal methods:

-

Grignard Reaction: The reaction of a Grignard reagent with an appropriate aldehyde.

-

Hydroboration-Oxidation: The anti-Markovnikov hydration of a corresponding alkene.

-

Reduction: The reduction of a carboxylic acid or its derivative.

Grignard Reaction

The Grignard reaction provides a powerful method for the formation of carbon-carbon bonds and the synthesis of alcohols. For the preparation of this compound, a plausible route involves the reaction of a Grignard reagent with an aldehyde. One potential disconnection involves the reaction of tert-butylmagnesium chloride with butanal.

Materials:

-

Magnesium turnings (0.800 g)

-

Anhydrous diethyl ether (17.0 mL)

-

1-Bromobutane (B133212) (4.567 g)

-

Anhydrous acetone (B3395972) (1.933 g)

-

25% Aqueous ammonium (B1175870) chloride solution

-

Ice

Procedure:

-

Grignard Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a condenser and a dropping funnel, place the magnesium turnings. Add a solution of 1-bromobutane in anhydrous diethyl ether to the dropping funnel. Add a small portion of the 1-bromobutane solution to the magnesium to initiate the reaction, which may require gentle heating. Once the reaction begins, add the remaining 1-bromobutane solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 15 minutes.

-

Reaction with Ketone: Cool the Grignard reagent solution in an ice bath. Add a solution of anhydrous acetone in anhydrous diethyl ether to the dropping funnel. Add the acetone solution dropwise to the stirred Grignard reagent. After the addition is complete, allow the reaction mixture to stand at room temperature for 30 minutes.

-

Workup: Pour the reaction mixture slowly into a beaker containing crushed ice and 25% aqueous ammonium chloride solution with vigorous stirring. Transfer the mixture to a separatory funnel, separate the ether layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent by distillation. The product can be purified by fractional distillation.

Table 2: Quantitative Data for Analogous Grignard Syntheses

| Reactants | Product | Yield (%) | Reference |

| Butylmagnesium bromide + Propionaldehyde | 3-Heptanol | ~75% (with side products) | [7] |

| 1-Bromobutane + Acetone | 2-Methyl-2-hexanol | Not specified | [4][5][6] |

Hydroboration-Oxidation

Hydroboration-oxidation is a two-step reaction that converts an alkene to an alcohol with anti-Markovnikov regioselectivity and syn-stereospecificity.[8][9][10] This method is ideal for the synthesis of this compound from 2,2-dimethyl-1-hexene, as it places the hydroxyl group on the less substituted carbon atom.

The following is a general procedure for the hydroboration-oxidation of a terminal alkene.

Materials:

-

2,2-Dimethyl-1-hexene

-

Borane-tetrahydrofuran complex (BH₃•THF) solution (1 M in THF)

-

Aqueous sodium hydroxide (B78521) (3 M)

-

Hydrogen peroxide (30%)

-

Tetrahydrofuran (B95107) (THF), anhydrous

Procedure:

-

Hydroboration: In a dry, nitrogen-flushed flask, dissolve the 2,2-dimethyl-1-hexene in anhydrous THF. Cool the solution to 0 °C in an ice bath. Slowly add the BH₃•THF solution dropwise while maintaining the temperature. After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Oxidation: Cool the reaction mixture back to 0 °C. Carefully and slowly add the aqueous sodium hydroxide solution, followed by the dropwise addition of hydrogen peroxide, ensuring the temperature does not rise excessively. After the addition, remove the ice bath and stir the mixture at room temperature for at least one hour.

-

Workup: Add diethyl ether and transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.

Table 3: Quantitative Data for Hydroboration-Oxidation of Terminal Alkenes

| Alkene | Product | Yield (%) | Reference |

| 1-Hexene | 1-Hexanol | 94% (with 6% 2-hexanol) | [10] |

| 1-Octene | 1-Octanol | Major product | [11] |

Reduction of 2,2-Dimethylhexanoic Acid or its Derivatives

The reduction of carboxylic acids and their derivatives, such as esters or acid chlorides, to primary alcohols is a fundamental transformation in organic synthesis. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent commonly used for this purpose. The synthesis of this compound can be achieved by the reduction of 2,2-dimethylhexanoic acid or its corresponding ester.

The following is a general procedure for the LiAlH₄ reduction of a carboxylic acid.

Materials:

-

2,2-Dimethylhexanoic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Dilute sulfuric acid or aqueous sodium hydroxide and water for workup

Procedure:

-

Reduction: In a flame-dried, nitrogen-flushed flask, prepare a suspension of LiAlH₄ in anhydrous ether or THF. Cool the suspension in an ice bath. Dissolve the 2,2-dimethylhexanoic acid in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture can be stirred at room temperature or gently heated to ensure the reaction goes to completion.

-

Workup: Cool the reaction mixture in an ice bath. Cautiously and sequentially add water, followed by an aqueous sodium hydroxide solution, and then more water to quench the excess LiAlH₄ and precipitate the aluminum salts (Fieser workup). Stir the resulting mixture until a granular precipitate forms. Filter the mixture and wash the precipitate with ether or THF. Combine the organic filtrates, dry over an anhydrous drying agent, filter, and remove the solvent under reduced pressure. The product can be purified by distillation.

Table 4: Quantitative Data for LiAlH₄ Reductions

| Substrate | Product | Yield (%) | Reference |

| Diethyl phthalate | 1,2-Benzenedimethanol | 93% | [7] |

| L-Valine | L-Valinol | 88% | [6] |

Conclusion

While the historical discovery and natural presence of this compound are not well-documented, its synthesis is readily achievable through established and reliable methods of modern organic chemistry. The choice of synthetic route—Grignard reaction, hydroboration-oxidation, or reduction—will depend on the availability of starting materials, desired scale, and laboratory capabilities. The protocols and data presented in this guide, though largely based on analogous transformations, provide a solid foundation for the successful synthesis and further investigation of this sterically hindered primary alcohol for applications in research and development.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. lookchem.com [lookchem.com]

- 3. Page loading... [guidechem.com]

- 4. Lu Le Laboratory: Synthesis of 2-Methyl-2-Hexanol-The Grignard Reaction-Lu Le Laboratory [lulelaboratory.blogspot.com]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. homework.study.com [homework.study.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Untitled Document [ursula.chem.yale.edu]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,2-Dimethyl-1-hexanol from 2,2-Dimethylhexanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2,2-dimethyl-1-hexanol from 2,2-dimethylhexanenitrile (B1587708). Due to the steric hindrance around the nitrile group, a direct one-step conversion to the primary alcohol can be challenging. Therefore, a robust two-step synthetic pathway is proposed, involving the reduction of the nitrile to an intermediate aldehyde, followed by the subsequent reduction of the aldehyde to the desired primary alcohol, this compound. This method offers high potential for good yield and purity. Additionally, this document outlines the potential biological significance of long-chain branched alcohols as antimicrobial agents and provides a hypothetical signaling pathway illustrating their mechanism of action.

Introduction

This compound is a branched-chain primary alcohol. Such structures are of interest in medicinal chemistry and drug development due to their potential biological activities. Long-chain and branched-chain alcohols have been shown to possess antimicrobial properties, primarily by disrupting the integrity of bacterial cell membranes.[1][2][3][4] The synthesis of these molecules with high purity is crucial for their evaluation in biological assays and as potential therapeutic agents or drug excipients.

The conversion of nitriles to primary alcohols is a valuable transformation in organic synthesis. While several methods exist for the reduction of nitriles, many, such as reduction with lithium aluminum hydride (LiAlH₄), typically yield primary amines as the major product.[5][6][7] To selectively obtain the primary alcohol, a two-step approach is often more reliable, especially for sterically hindered nitriles like 2,2-dimethylhexanenitrile. This involves the initial partial reduction of the nitrile to an aldehyde, followed by the reduction of the aldehyde to the alcohol.

Alternative single-step methods, such as reductive deamination using a ruthenium catalyst and para-formaldehyde or reductive hydrolysis with transition metal complexes, have been reported for the conversion of nitriles to alcohols.[8][9] However, the substrate scope and specific conditions for sterically hindered aliphatic nitriles may require significant optimization. The Stephen aldehyde synthesis is another method to convert nitriles to aldehydes, but it is generally more effective for aromatic nitriles.[10][11][12][13]

This application note details a two-step protocol utilizing Diisobutylaluminium hydride (DIBAL-H) for the controlled reduction of 2,2-dimethylhexanenitrile to 2,2-dimethylhexanal (B1618898), followed by the reduction of the resulting aldehyde with sodium borohydride (B1222165) (NaBH₄) to yield this compound.

Experimental Protocols

Part 1: Synthesis of 2,2-Dimethylhexanal from 2,2-Dimethylhexanenitrile

Materials:

-

2,2-Dimethylhexanenitrile

-

Diisobutylaluminium hydride (DIBAL-H) in an appropriate solvent (e.g., toluene (B28343) or hexanes)

-

Anhydrous toluene

-

Hydrochloric acid (1 M)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon balloon)

Procedure:

-

Under an inert atmosphere (nitrogen or argon), dissolve 2,2-dimethylhexanenitrile in anhydrous toluene in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of DIBAL-H (1.1 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -65 °C.

-

After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours.

-

Quench the reaction by the slow, dropwise addition of methanol at -78 °C.

-

Allow the mixture to warm to room temperature, and then add 1 M hydrochloric acid.

-

Stir vigorously until two clear layers are formed.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent in vacuo to obtain crude 2,2-dimethylhexanal. The crude product can be used in the next step without further purification or can be purified by distillation under reduced pressure.

Part 2: Synthesis of this compound from 2,2-Dimethylhexanal

Materials:

-

Crude 2,2-dimethylhexanal from Part 1

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Deionized water

-

Hydrochloric acid (1 M)

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve the crude 2,2-dimethylhexanal in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

-

Quench the reaction by the slow addition of deionized water.

-

Acidify the mixture to pH ~2 with 1 M hydrochloric acid to destroy any remaining NaBH₄.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Data Presentation

The following table summarizes hypothetical quantitative data for the two-step synthesis of this compound.

| Parameter | Step 1: Aldehyde Synthesis | Step 2: Alcohol Synthesis | Overall |

| Starting Material | 2,2-Dimethylhexanenitrile | 2,2-Dimethylhexanal | - |

| Reagent | DIBAL-H | NaBH₄ | - |

| Molar Ratio (Reagent:SM) | 1.1 : 1 | 1.5 : 1 | - |

| Reaction Time (hours) | 2 | 2 | 4 |

| Temperature (°C) | -78 | 0 to RT | - |

| Yield (%) | ~85 (crude) | ~95 (purified) | ~81 |

| Purity (by GC-MS) | >90% | >98% | >98% |

Visualizations

Experimental Workflow

Caption: Workflow for the two-step synthesis of this compound.

Hypothetical Biological Signaling Pathway

Long-chain branched alcohols can exert antimicrobial effects by physically disrupting the bacterial cell membrane. This is not a classical signaling pathway involving receptors and second messengers, but rather a direct mechanism of action leading to cell death.

Caption: Mechanism of action of long-chain alcohols against bacteria.

References

- 1. Structural functions of antimicrobial long-chain alcohols and phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]